molecular formula C10H15FN4 B2558333 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane CAS No. 2327212-35-9

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane

Cat. No.: B2558333
CAS No.: 2327212-35-9
M. Wt: 210.256
InChI Key: MZTGGEKWCMXTMC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its biological activity, and a diazepane ring, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the use of transaminase enzymes. One method involves the use of a wild ω-transaminase in a two-phase system, where toluene is used as a co-solvent to remove the acetophenone co-product from the aqueous phase . Another approach involves the immobilization of the (S)-selective amine transaminase from Vibrio fluvialis on glyoxyl-agarose or Sepabeads EC-EP/S, followed by pumping the (co)-substrate solution through a packed-bed reactor .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow biocatalysis. This method enhances mass transfer and resource-efficient synthesis at micro-scales while maintaining excellent selectivities obtained in biocatalysis . The use of immobilized enzymes in continuously operated reactors is a key aspect of this approach.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is unique due to its combination of a fluoropyrimidine moiety and a diazepane ring. This structure provides a balance of biological activity and chemical stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGGEKWCMXTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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